![molecular formula C17H17Cl2FN2 B5620561 1-[(3,4-Dichlorophenyl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5620561.png)
1-[(3,4-Dichlorophenyl)methyl]-4-(2-fluorophenyl)piperazine
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Overview
Description
1-[(3,4-Dichlorophenyl)methyl]-4-(2-fluorophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-[(3,4-Dichlorophenyl)methyl]-4-(2-fluorophenyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Deprotection of these intermediates followed by selective intramolecular cyclization can yield the desired piperazine derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-[(3,4-Dichlorophenyl)methyl]-4-(2-fluorophenyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(3,4-Dichlorophenyl)methyl]-4-(2-fluorophenyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[(3,4-Dichlorophenyl)methyl]-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-[(3,4-Dichlorophenyl)methyl]-4-(2-fluorophenyl)piperazine can be compared with other similar piperazine derivatives, such as:
1-(3,4-Dichlorophenyl)piperazine: Lacks the fluorophenyl group, which may result in different biological activities and properties.
4-(2-Fluorophenyl)piperazine: Lacks the dichlorophenyl group, leading to variations in its chemical reactivity and applications.
5-(3,4-Dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one:
The uniqueness of this compound lies in its specific combination of dichlorophenyl and fluorophenyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-4-(2-fluorophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2FN2/c18-14-6-5-13(11-15(14)19)12-21-7-9-22(10-8-21)17-4-2-1-3-16(17)20/h1-6,11H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXISCARMFDCJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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